![molecular formula C15H14O3 B191191 3-(4-Hydroxyphenyl)chroman-7-ol CAS No. 94105-90-5](/img/structure/B191191.png)
3-(4-Hydroxyphenyl)chroman-7-ol
Overview
Description
3-(4-Hydroxyphenyl)chroman-7-ol, commonly referred to as 4-HPC, is a naturally occurring phenolic compound that can be found in various plants, including rosemary, oregano, and thyme. It has been studied for its potential applications in the medical and pharmaceutical fields, as well as in the food industry. 4-HPC has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising agent for a variety of applications.
Scientific Research Applications
Enantioenriched Derivative Synthesis
- Rhodium-catalyzed asymmetric transfer hydrogenation of 3-formylchromones can be utilized to prepare enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives, offering a route through dynamic kinetic resolution (He, Phansavath, & Ratovelomanana-Vidal, 2019).
Identification in Human Urine
- 3-(4-Hydroxyphenyl)chroman-7-ol, known as equol, has been identified in human urine, indicating its potential significance in human metabolism and health (Axelson et al., 1982).
Chemical Synthesis and Analysis
- Studies on hydroboration and oxidation of various compounds, including chromenes and flavones, have led to the synthesis of derivatives like chroman-3-ol and chroman-4-ol (Clark‐Lewis & McGarry, 1973).
- Isochroman-4-ols and isochroman-3-ols have been synthesized as models for naturally occurring benzo[g]isochromanols, showcasing their potential in organic synthesis (Koning, Green, Michael, & Oliveira, 2001).
Structural and Conversion Studies
- Research on the condensation products of phenols with unsaturated carbonyl compounds, including the formation of certain chroman derivatives, has provided insights into their structures and conversion processes (Starkov & Glushkova, 1970).
Exploration of Different Synthesis Pathways
- Various studies have explored different synthesis pathways and structural analyses of chroman derivatives, which can offer insights into the potential applications and properties of this compound (Choi & Kim, 2010), (Zhong, Liu, Cao, & Wan, 2017), (Sosnovskikh, Irgashev, & Barabanov, 2006).
Vitamin E Synthesis
- The compound has been involved in the synthesis of vitamin E, highlighting its role in the creation of important nutrients (Nozawa, Takahashi, Kato, & Akita, 2000).
Tautomerism and Structural Studies
- NMR and X-ray studies have been conducted on compounds related to this compound to understand its tautomerism and molecular structure (Sridharan, Muthusubramanian, Sivasubramanian, & Polborn, 2004).
Metabolic and Genetic Studies
- Studies involving this compound have explored its metabolic and genetic implications, such as its effect on gene expression in diabetic rats (Prasetyastuti, Sunarti, Sadewa, & Mustofa, 2016).
Pharmacokinetics and Biological Actions
- The compound's pharmacokinetics and biological actions have been extensively studied, revealing insights into its potential health effects (Setchell & Clerici, 2010).
Mechanism of Action
Target of Action
3-(4-Hydroxyphenyl)chroman-7-ol, also known as S-equol, is a major metabolite of the soy isoflavone daidzein . It primarily targets the estrogen receptors (ERs) , specifically binding more tightly to estrogen receptor β (ERβ) than to ERα . These receptors are expressed in various brain regions, including the cerebellum . The compound also interacts with G-protein coupled ER (GPR30) .
Mode of Action
S-equol acts as a phytoestrogen, exerting its effects by binding to the nuclear ERs . This binding triggers a cascade of events leading to various physiological changes. For instance, S-equol has been observed to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . These effects were suppressed by G15, a selective GPR30 antagonist, and ICI 182,780, an antagonist for ERs .
Biochemical Pathways
The binding of S-equol to ERs and GPR30 affects several signaling pathways. In astrocytes, S-equol induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements . This indicates that S-equol may enhance cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .
Result of Action
The action of S-equol results in various molecular and cellular effects. As mentioned earlier, it enhances the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . In astrocytes, it induces cell proliferation and cell migration . These effects suggest that S-equol may have a role in promoting neural development and function.
Action Environment
The action of S-equol is influenced by environmental factors such as diet and gut microbiota, as these factors affect its production Additionally, the efficacy and stability of S-equol could be influenced by factors such as pH and temperature, although specific details are not readily available
properties
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058705 | |
Record name | (R,S)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94105-90-5 | |
Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Equol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,S)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EQUOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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